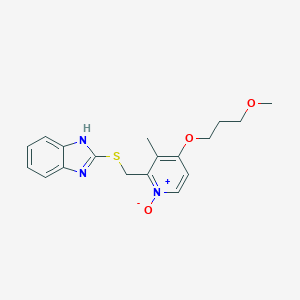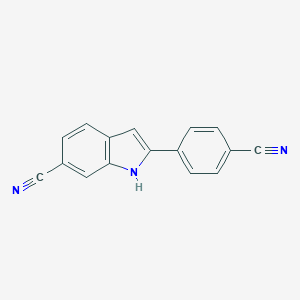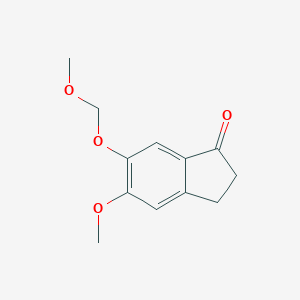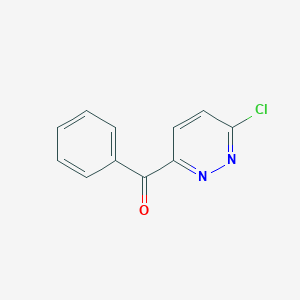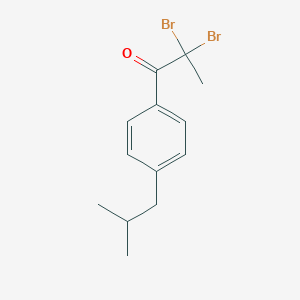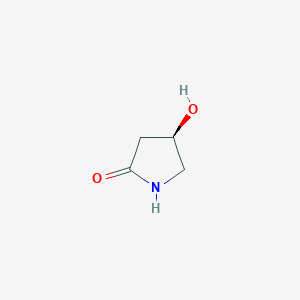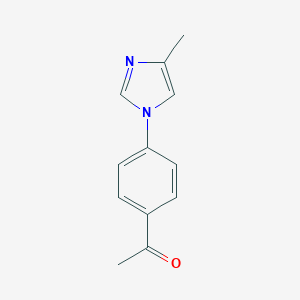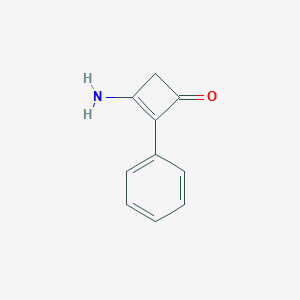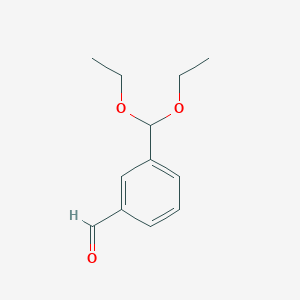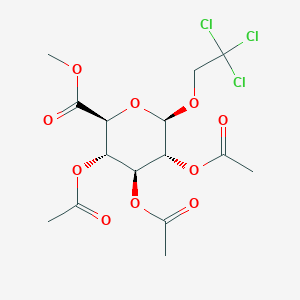
Méthyl (2S,3S,4S,5R,6R)-3,4,5-triacétoxy-6-(2,2,2-trichloroéthoxy)oxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique chemical structure, which includes a trichloroethyl group and multiple acetyl groups attached to a glucopyranosiduronate backbone.
Applications De Recherche Scientifique
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a glycoside donor in glycosylation reactions, facilitating the formation of glycosidic bonds.
Biology: The compound’s unique structure makes it a valuable tool in studying carbohydrate-protein interactions.
Medicine: Its anti-inflammatory properties have been investigated for potential therapeutic applications in treating inflammatory diseases.
Industry: The compound is used in the synthesis of various bioactive molecules and as a precursor in the production of pharmaceuticals.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the removal of the trichloroethyl group, yielding simpler derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The trichloroethyl group can act as a protective group, facilitating the selective modification of the glucopyranosiduronate backbone. This selective modification allows for targeted interactions with enzymes and receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate can be compared with other similar compounds such as:
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose These compounds share similar glucopyranosiduronate backbones but differ in their substituent groups, which can significantly impact their chemical reactivity and biological activity. The presence of the trichloroethyl group in Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate makes it unique, providing distinct chemical properties and potential applications.
Propriétés
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl3O10/c1-6(19)25-9-10(26-7(2)20)12(27-8(3)21)14(24-5-15(16,17)18)28-11(9)13(22)23-4/h9-12,14H,5H2,1-4H3/t9-,10-,11-,12+,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAAZFFMFWULOT-ZXPJVPCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555044 |
Source


|
| Record name | Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59495-75-9 |
Source


|
| Record name | Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
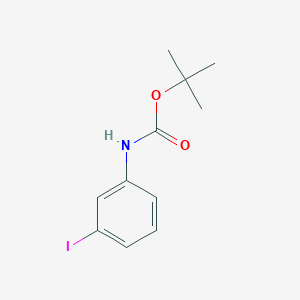
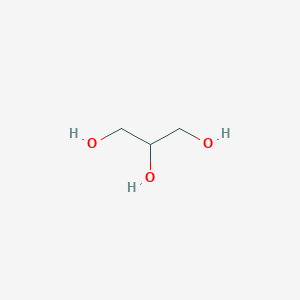
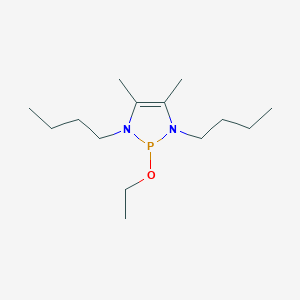
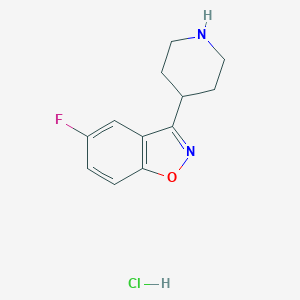
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
